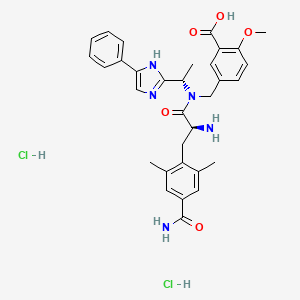
Mudelta
Overview
Description
Mudelta is a novel compound characterized as a potent mu opioid receptor agonist and a high-affinity delta opioid receptor antagonist. It has been studied for its potential to modulate gastrointestinal function, particularly in the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D) without causing constipation .
Mechanism of Action
Target of Action
Eluxadoline, also known as Mudelta, primarily targets the mu-opioid receptor (μOR) , kappa-opioid receptor (κOR) , and delta-opioid receptor (δOR) . These receptors mediate endogenous and exogenous opioid responses in the central nervous system and peripherally in the gastrointestinal system .
Mode of Action
Eluxadoline acts as an agonist at the mu- and kappa-opioid receptors and an antagonist at the delta-opioid receptor . Agonism of peripheral mu-opioid receptors results in reduced colonic motility , while antagonism of central delta-opioid receptors results in improved analgesia . This makes eluxadoline effective for the symptoms of both pain and diarrhea characteristic of diarrhea-predominant irritable bowel syndrome (IBS-D) .
Biochemical Pathways
The mu-, kappa-, and delta-opioid receptors mediate endogenous and exogenous opioid responses in the central nervous system and peripherally in the gastrointestinal system . The activation of these receptors by Eluxadoline leads to a decrease in bowel contractions, inhibition of colonic transit, and reduction in fluid/ion secretion .
Pharmacokinetics
It is known that eluxadoline is administered orally and has a protein binding of 81% . The elimination half-life is between 3.7 to 6 hours, and it is primarily excreted in feces (82.2%), with less than 1% excreted in urine .
Result of Action
The action of Eluxadoline results in improved symptoms of abdominal pain and reductions in the Bristol Stool Scale . It decreases bowel contractions, inhibits colonic transit, and reduces fluid/ion secretion . This makes it effective for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D) .
Action Environment
The efficacy and stability of Eluxadoline can be influenced by various environmental factors. For instance, patients lacking a gallbladder or those with certain liver problems may experience adverse effects . Additionally, the co-administration of inhibitors of the transporter protein OATP1B1, such as ciclosporin, gemfibrozil, certain antiretrovirals, rifampicin, and eltrombopag, can lead to elevated concentrations of Eluxadoline .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Mudelta would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors and purification techniques to isolate the compound effectively .
Chemical Reactions Analysis
Types of Reactions
Mudelta undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Chemistry: Used as a reference compound in studies involving opioid receptors.
Biology: Investigated for its effects on gastrointestinal motility and secretion.
Medicine: Potential therapeutic agent for IBS-D, providing relief from diarrhea without causing constipation.
Industry: Potential use in the development of new pharmaceuticals targeting opioid receptors
Comparison with Similar Compounds
Mudelta is unique compared to other similar compounds due to its dual action on mu and delta opioid receptors. Similar compounds include:
Loperamide: A selective mu opioid receptor agonist used to treat diarrhea but can cause constipation.
Naldemedine: An opioid receptor antagonist used to treat opioid-induced constipation.
Naloxone: A competitive inhibitor of the mu opioid receptor, used to reverse opioid overdose.
This compound’s ability to modulate both mu and delta opioid receptors makes it a promising candidate for treating IBS-D without the side effects associated with other opioid receptor modulators .
Properties
IUPAC Name |
5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H/t20-,26-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUUQKJOCLQHMZ-ISJKLOBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37Cl2N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235590 | |
| Record name | Mudelta | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864825-13-8 | |
| Record name | Eluxadoline dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864825138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mudelta | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELUXADOLINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U4JQA48TT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


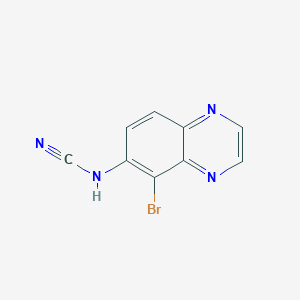
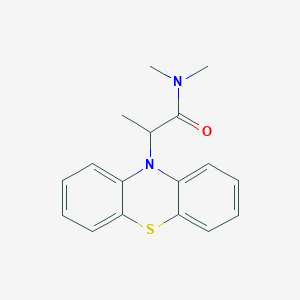

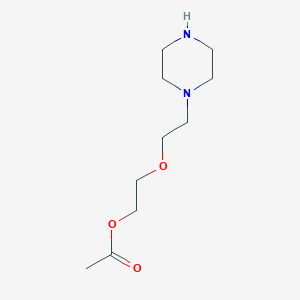
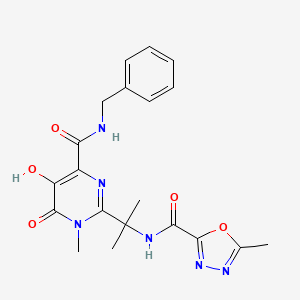
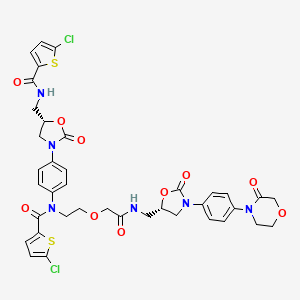
![N-[2-(4-Ethoxyphenyl)acetyl]glycine](/img/structure/B1144510.png)
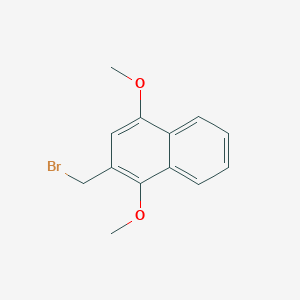
![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)
